- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetates, Chemische Berichte, 1988, 121(3), 397-406
Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)
95061-46-4 structure
Product Name:(R)-1,1,2-Triphenylethane-1,2-diol
Número CAS:95061-46-4
MF:C20H18O2
Megavatios:290.355725765228
MDL:MFCD00134424
CID:61762
PubChem ID:87577259
Update Time:2025-11-02
(R)-1,1,2-Triphenylethane-1,2-diol Propiedades químicas y físicas
Nombre e identificación
-
- (R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-( )-1,1,2-Triphenylethane-1,2-diol
- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL
- AK109101
- (R)-(+)-1,1,2-Triphenylethane-1,2-diol
- (R)-1,1,2-Triphenylethylene glycol
- O023
- AX8046990
- ST24035121
- 061T464
- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)
- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)
- (2R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-1,1,2-Triphenyl-1,2-ethanediol
-
- MDL: MFCD00134424
- Renchi: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1
- Clave inchi: GWVWUZJOQHWMFB-LJQANCHMSA-N
- Sonrisas: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O
Atributos calculados
- Calidad precisa: 290.13100
- Masa isotópica única: 290.131
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 4
- Complejidad: 305
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 40.5
Propiedades experimentales
- Color / forma: 米色结晶
- Denso: 1.196
- Punto de fusión: 122.0 to 130.0 deg-C
- Punto de ebullición: 452.3 ℃ at 760 mmHg
- Punto de inflamación: 210°C
- índice de refracción: 220 ° (C=1, EtOH)
- PSA: 40.46000
- Logp: 3.65610
- Disolución: 未确定
(R)-1,1,2-Triphenylethane-1,2-diol Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,2-8°C
(R)-1,1,2-Triphenylethane-1,2-diol Datos Aduaneros
- Código HS:2906299090
- Datos Aduaneros:
中国海关编码:
2906299090概述:
2906299090 其他芳香醇. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2906299090 other aromatic alcohols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
(R)-1,1,2-Triphenylethane-1,2-diol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R820075-5g |
( |
95061-46-4 | 98.0% | 5g |
¥1,248.00 | 2022-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 1g |
¥50 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 5g |
¥211 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 5g |
¥736.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 1g |
¥176.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-250mg |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 250mg |
¥66.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R820075-200mg |
( |
95061-46-4 | 98.0% | 200mg |
¥112.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R820075-1g |
( |
95061-46-4 | 98.0% | 1g |
¥407.00 | 2022-08-31 | |
| TRC | R076540-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 1g |
$ 195.00 | 2022-06-03 | ||
| TRC | R076540-2.5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 2.5g |
$ 290.00 | 2022-06-03 |
(R)-1,1,2-Triphenylethane-1,2-diol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referencia
- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamates, Synthesis, 2008, (18), 2905-2918
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
Referencia
- Preparation of atorvastatin, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
Referencia
- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt
Referencia
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Referencia
- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketones, Tetrahedron: Asymmetry, 2007, 17(23), 3244-3247
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux
Referencia
- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-), Organic Syntheses, 1995, 72, 32-7
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
- 1,1,2-Triphenyl-1,2-ethanediol, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Métodos de producción 9
Condiciones de reacción
Referencia
- New methods of resolution of racemic diols using (S)-proline, Enantiomer, 1998, 3(1), 3-7
Métodos de producción 10
Condiciones de reacción
Referencia
- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved forms, Journal of Physical Organic Chemistry, 1996, 9(1), 50-60
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moiety, Helvetica Chimica Acta, 1987, 70(5), 1412-18
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux
Referencia
- 2-Hydroxy-1,2,2-triphenylethyl acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux
Referencia
- 2-Hydroxy-1,2,2-triphenylethyl Acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
Referencia
- Synthesis of N-Boc-statine and epi-statine, Synthesis, 1989, (12), 951-3
(R)-1,1,2-Triphenylethane-1,2-diol Raw materials
- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol
- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-
- Methyl (R)-(-)-Mandelate
- (1R)-1-phenylethan-1-amine
- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester
- Ethanone,2-hydroxy-1,2,2-triphenyl-
- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products
- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)
- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)
- Boc-Sta-Oh (58521-49-6)
- (1R)-1-phenylethan-1-amine (3886-69-9)
- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)
- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)
- Boc-Epi-Statine (66967-01-9)
(R)-1,1,2-Triphenylethane-1,2-diol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol
Número de pedido:A859212
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:16
Precio ($):165.0
Correo electrónico:sales@amadischem.com
(R)-1,1,2-Triphenylethane-1,2-diol Literatura relevante
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol
Pureza:99%
Cantidad:5g
Precio ($):165.0